

Amuvatinib Hydrochloride: A Technical Guide to c-Kit and PDGFRα Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amuvatinib Hydrochloride	
Cat. No.:	B1664949	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib hydrochloride (MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor demonstrating potent activity against clinically relevant mutations in the c-Kit and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2][3][4] This technical guide provides an in-depth overview of the inhibitory action of amuvatinib on these key oncogenic drivers, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. In addition to its activity as a kinase inhibitor, amuvatinib also functions as a DNA repair suppressor by targeting the RAD51 protein. [1][2][4] This dual mechanism of action positions amuvatinib as a compound of interest in the development of novel cancer therapeutics, particularly for malignancies driven by aberrant c-Kit and PDGFRα signaling, such as gastrointestinal stromal tumors (GIST).

Mechanism of Action: Dual Inhibition of c-Kit and PDGFRα

Amuvatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration. Its potent inhibitory activity against mutant forms of c-Kit and PDGFRα makes it a

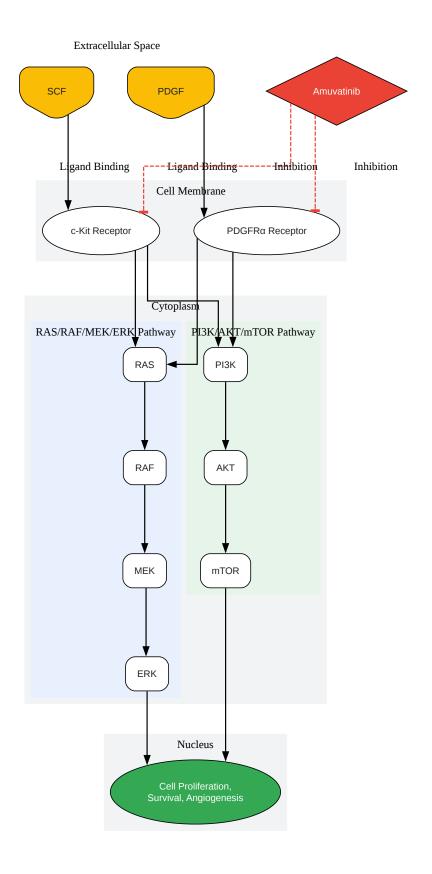


promising agent for cancers that have developed resistance to other tyrosine kinase inhibitors. [5]

c-Kit Signaling Pathway and Inhibition by Amuvatinib

The c-Kit receptor, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Mutations in the KIT gene can result in ligand-independent, constitutive activation of the receptor, driving oncogenesis. Amuvatinib effectively blocks this aberrant signaling by inhibiting the kinase activity of both wild-type and mutant c-Kit.





Click to download full resolution via product page

Figure 1: Simplified c-Kit and PDGFRα signaling pathways and Amuvatinib inhibition.



PDGFRα Signaling Pathway and Inhibition by Amuvatinib

Similar to c-Kit, the PDGFR α receptor is activated by its ligand, platelet-derived growth factor (PDGF). This activation triggers a signaling cascade that overlaps with the c-Kit pathway, also involving the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Amuvatinib's inhibitory action on PDGFR α further contributes to its anti-proliferative effects in cancers where this receptor is dysregulated.

Quantitative Inhibitory Activity

The potency of amuvatinib has been quantified against various wild-type and mutant forms of c-Kit and PDGFRα using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Target Kinase	Mutant	IC50 (nM)
c-Kit	Wild-type	31,000
V560G	34	
V654A	127	_
D816H	10	-
D816V	950	-
PDGFRα	Wild-type	27,000
V561D	40	
D842V	81	-
Flt3	-	81

Note: Data compiled from multiple sources.[4][6][7][8] IC50 values can vary between different experimental setups.

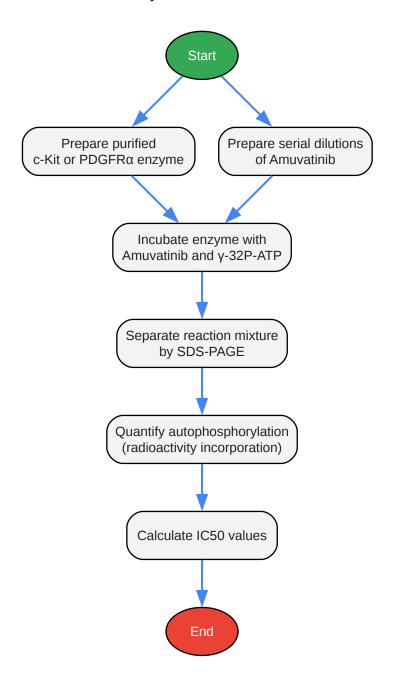
Experimental Protocols



The following sections detail the generalized methodologies employed in the characterization of amuvatinib's inhibitory activity.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of amuvatinib on the kinase activity of purified c-Kit and PDGFR α enzymes.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Amuvatinib Hydrochloride: A Technical Guide to c-Kit and PDGFRα Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664949#amuvatinib-hydrochloride-c-kit-and-pdgfr-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com